molecular formula C13H20N2O2 B13014352 tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate

tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B13014352
M. Wt: 236.31 g/mol
InChI Key: HZWUQHSOFLEGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl1-cyano-5-azaspiro[25]octane-5-carboxylate is a chemical compound with the molecular formula C11H19NO3 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around room temperature or slightly elevated, until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate can undergo various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the cyano group, which can impart distinct chemical and biological properties .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl 2-cyano-5-azaspiro[2.5]octane-5-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(13)8-14/h10H,4-7,9H2,1-3H3

InChI Key

HZWUQHSOFLEGHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC2C#N

Origin of Product

United States

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